

# Application Notes and Protocols for EDP-305 Administration in STAM Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **EDP-305**, a potent and selective farnesoid X receptor (FXR) agonist, in the STAM<sup>™</sup> (STreptozotocin-And-High-fat-diet) mouse model of non-alcoholic steatohepatitis (NASH). The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of **EDP-305** and similar compounds for the treatment of NASH and liver fibrosis.

### Introduction to EDP-305 and the STAM Mouse Model

**EDP-305** is a farnesoid X receptor (FXR) agonist that has been investigated for the treatment of non-alcoholic steatohepatitis (NASH).[1][2] As an FXR agonist, **EDP-305** modulates bile acid and lipid metabolism and reduces the expression of genes involved in inflammation and fibrosis.[1][2]

The STAM mouse model is a widely used preclinical model that mimics the progression of human NASH, from steatosis to fibrosis and, eventually, hepatocellular carcinoma (HCC).[3] This model is established by inducing a diabetic state with a low dose of streptozotocin (STZ) in neonatal mice, followed by a high-fat diet (HFD) from four weeks of age.[3][4]

## **Quantitative Data Summary**



The following tables summarize the key quantitative data from studies of **EDP-305** in STAM mice.

Table 1: Effects of **EDP-305** on NAFLD Activity Score (NAS) and Hepatocyte Ballooning in STAM Mice[4]

| Treatment<br>Group        | Dose<br>(mg/kg/day) | n | Hepatocyte<br>Ballooning<br>Score (Mean) | NAFLD<br>Activity Score<br>(NAS) (Mean) |
|---------------------------|---------------------|---|------------------------------------------|-----------------------------------------|
| Vehicle Control           | -                   | 7 | 1.9                                      | 5.3                                     |
| EDP-305                   | 3                   | 7 | 1.1                                      | 3.7                                     |
| EDP-305                   | 10                  | 7 | 0.7                                      | 3.4**                                   |
| Obeticholic Acid<br>(OCA) | 10                  | 7 | 1.1                                      | 4.3                                     |

<sup>\*</sup>p < 0.05 vs. Vehicle Control \*\*p < 0.01 vs. Vehicle Control

## **Experimental Protocols**

## I. Induction of NASH in STAM Mice

This protocol details the steps for inducing the NASH phenotype in C57BL/6J mice.

#### Materials:

- Pregnant C57BL/6J mice
- Streptozotocin (STZ)
- Citrate buffer (pH 4.5)
- High-Fat Diet (HFD) (e.g., 57-60 kcal% fat)
- Standard chow
- · Sterile syringes and needles



#### Protocol:

- Day 2 Post-Birth: Prepare a fresh solution of STZ in citrate buffer.
- Administer a single subcutaneous injection of a low dose of STZ to male C57BL/6J mouse pups.[3]
- Wean the pups at 3-4 weeks of age and provide them with standard chow and water ad libitum.
- At 4 weeks of age: Switch the diet of the male mice from standard chow to a high-fat diet.[3]
- Continue the HFD for the duration of the study to induce the progression of NASH. Fatty liver is typically evident at 5 weeks, NASH at 7 weeks, and fibrosis at 9 weeks of age.[4]

### II. Administration of EDP-305 in STAM Mice

This protocol outlines the preparation and administration of **EDP-305** to STAM mice with established NASH.

#### Materials:

- EDP-305
- Vehicle: 0.5% methylcellulose
- High-Fat Diet (HFD)
- Dosing gavage needles

#### Protocol:

- Treatment Initiation: Begin treatment at 6 weeks of age, when NASH is typically established in the STAM model.[5]
- Preparation of Dosing Formulation: Prepare a suspension of EDP-305 in 0.5% methylcellulose. The concentration should be calculated based on the desired dosage (3)



mg/kg or 10 mg/kg) and the average body weight of the mice.

- Administration: Administer **EDP-305** or vehicle control to the mice. One documented method is to incorporate the compound directly into the high-fat diet to be provided ad libitum.[5] The dosages are calculated as mg/kg/day.[4]
- Duration of Treatment: Treat the mice for a period of 4 weeks for the evaluation of NASH endpoints.[4][5]
- Monitoring: Monitor the body weight and general health of the animals regularly throughout the study.
- Endpoint Analysis: At the end of the treatment period (10 weeks of age), euthanize the mice and collect blood and liver tissue for biochemical and histological analysis.

# Visualizations Signaling Pathway of EDP-305 (FXR Agonist)



Click to download full resolution via product page

Caption: **EDP-305** activates FXR, leading to beneficial effects on NASH.



## Experimental Workflow for EDP-305 Treatment in STAM Mice



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]



- 4. enanta.com [enanta.com]
- 5. enanta.com [enanta.com]
- To cite this document: BenchChem. [Application Notes and Protocols for EDP-305
   Administration in STAM Mice]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15573276#edp-305-dosage-and-administration-in-stam-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com